(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclopentan-1-ol

Lipophilicity Drug-likeness ADME prediction

For enantioselective synthesis of APIs using a trans-2-arylcyclopentanol scaffold, use (1R,2S)-2-(3-fluoro-4-methylphenyl)cyclopentan-1-ol (CAS 1479723-07-3). Its defined stereochemistry eliminates the 50% unwanted enantiomer contamination inherent in racemic trans mixtures, maximizing diastereoselectivity in downstream chiral induction steps. The single 3-fluoro substituent provides a sensitive ¹⁹F NMR handle—absent in non-fluorinated analogs—for direct monitoring of protein–ligand binding and metabolic stability. With an XLogP3 of 2.7, it offers a balanced lipophilicity window ideal for fragment-based screening and hit-to-lead optimization, where even a 0.1 log unit shift is critical.

Molecular Formula C12H15FO
Molecular Weight 194.24 g/mol
Cat. No. B7984034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclopentan-1-ol
Molecular FormulaC12H15FO
Molecular Weight194.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2CCCC2O)F
InChIInChI=1S/C12H15FO/c1-8-5-6-9(7-11(8)13)10-3-2-4-12(10)14/h5-7,10,12,14H,2-4H2,1H3/t10-,12+/m0/s1
InChIKeyAWXPGMQDSFFUOI-CMPLNLGQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S)-2-(3-Fluoro-4-methylphenyl)cyclopentan-1-ol: Defined-Stereochemistry Fluorinated Cyclopentanol for Enantioselective Synthesis Procurement


(1R,2S)-2-(3-Fluoro-4-methylphenyl)cyclopentan-1-ol (CAS 933674-43-2; also cataloged as 1479723-07-3) is a chiral, non-racemic trans-2-arylcyclopentanol derivative bearing a 3-fluoro-4-methylphenyl substituent on the cyclopentane ring [1]. With molecular formula C₁₂H₁₅FO and molecular weight 194.25 g/mol, this compound presents a single, defined absolute configuration at both the C1 (R) and C2 (S) stereocenters, distinguishing it from racemic trans mixtures and diastereomeric cis forms . It is supplied as a research-grade chiral building block with typical commercial purity of 96–98% [1].

Why Generic Substitution Fails for (1R,2S)-2-(3-Fluoro-4-methylphenyl)cyclopentan-1-ol: Lipophilicity, Stereochemistry, and Substituent Interplay


Substituting (1R,2S)-2-(3-fluoro-4-methylphenyl)cyclopentan-1-ol with a close analog—such as the non-fluorinated 4-methylphenyl variant, the non-methylated 3-fluorophenyl analog, the six-membered cyclohexanol homologue, or the racemic trans mixture—introduces measurable shifts in lipophilicity, hydrogen-bonding capacity, and stereochemical fidelity that cannot be normalized post hoc [1]. The computed XLogP3 of 2.7 for the target compound reflects a specific balance of fluorine electron-withdrawing and methyl electron-donating effects that differs from each comparator by 0.1 to 0.5 log units, corresponding to a roughly 1.3- to 3.2-fold difference in octanol/water partitioning [1]. These physicochemical differences, compounded by the defined (1R,2S) stereochemistry that is absent in racemic or diastereomeric supplies, mean that swapping this building block for a generic in-class surrogate during enantioselective synthesis will alter both the downstream chiral induction and the ADME profile of any derived product in ways that are not predictable without re-optimization .

Quantitative Comparator Evidence for (1R,2S)-2-(3-Fluoro-4-methylphenyl)cyclopentan-1-ol Procurement Decisions


XLogP3 Lipophilicity Differential: Fluorine–Methyl Synergy vs. Mono-Substituted and Ring-Expanded Analogs

The target compound exhibits a computed XLogP3 of 2.7, reflecting the combined lipophilicity contribution of the 3-fluoro and 4-methyl substituents on the phenyl ring [1]. In cross-study comparison, the mono-fluorinated analog 2-(3-fluorophenyl)cyclopentan-1-ol (no methyl) shows XLogP3 = 2.3, a difference of +0.4 log units (ΔlogP = +0.4) [2]. The mono-methylated analog 2-(4-methylphenyl)cyclopentan-1-ol (no fluorine) yields XLogP3 = 2.6, a difference of +0.1 log units [3]. The six-membered ring homolog 2-(3-fluoro-4-methylphenyl)cyclohexan-1-ol records XLogP3 = 3.2, a difference of −0.5 log units relative to the cyclopentanol target [4]. These differences, computed via the same XLogP3 algorithm, correspond to estimated 1.3-fold, 1.3-fold, and 3.2-fold differences in octanol-water partition coefficient respectively.

Lipophilicity Drug-likeness ADME prediction

Defined (1R,2S) Absolute Configuration Versus Racemic trans-Mixture: Impact on Enantioselective Synthesis Reproducibility

The (1R,2S) enantiomer (CAS 1479723-07-3) is supplied as a single, stereochemically defined isomer, as confirmed by its stereospecific InChI Key (AWXPGMQDSFFUOI-CMPLNLGQSA-N, containing the /t10-,12+/m0/s1 stereochemical layer) [1]. In contrast, the racemic trans-2-(3-fluoro-4-methylphenyl)cyclopentanol (CAS 933674-43-2 when sourced without specified enantiomeric enrichment) contains a 1:1 mixture of (1R,2S) and (1S,2R) enantiomers. For enantioselective applications—such as chiral auxiliary incorporation, asymmetric catalysis, or preparation of enantiopure drug candidates—use of the racemate introduces a 50% impurity of the undesired enantiomer that may exhibit divergent biological activity, off-target binding, or opposite chiroptical properties . The defined (1R,2S) material eliminates this source of variability, enabling direct structure-activity correlation without confounding enantiomeric cross-talk.

Chiral synthesis Enantiomeric purity Stereochemical fidelity

Ring-Size Differential: Cyclopentanol Versus Cyclohexanol Core Impact on Molecular Weight and Conformational Flexibility

The target cyclopentanol compound (C₁₂H₁₅FO, MW 194.25 g/mol) contains a five-membered carbocyclic ring, whereas its direct six-membered homolog 2-(3-fluoro-4-methylphenyl)cyclohexan-1-ol (C₁₃H₁₇FO, MW 208.27 g/mol) incorporates a cyclohexane core [1][2]. The molecular weight difference of 14.02 g/mol (one methylene unit) is accompanied by an XLogP3 increase of +0.5 units (2.7 → 3.2) and an increase in heavy atom count from 14 to 15 [2]. The cyclopentane ring adopts a distinct pseudorotational conformational landscape compared with the chair-boat equilibrium of cyclohexane, yielding different spatial presentation of the aryl and hydroxyl groups that affects molecular recognition, crystal packing, and receptor complementarity [1].

Conformational analysis Molecular weight optimization Fragment-based design

Hydrogen Bond Acceptor Count: Dual HBA Profile of Fluoro-Methylphenyl Cyclopentanol Versus Non-Fluorinated Analog

The target compound possesses two hydrogen bond acceptor (HBA) sites: the hydroxyl oxygen on the cyclopentane ring and the fluorine atom on the aromatic ring, yielding HBA count = 2 [1]. By contrast, the non-fluorinated comparator 2-(4-methylphenyl)cyclopentan-1-ol (C₁₂H₁₆O, MW 176.25 g/mol) contains only one HBA (the hydroxyl oxygen; HBA count = 1), as the methyl substituent lacks lone-pair electrons capable of accepting hydrogen bonds [2]. The additional fluorine-mediated HBA site provides a geometrically distinct and electrostatically unique interaction point that can engage in orthogonal multipolar C–F···H–X interactions with protein backbone amides or side-chain donors, a well-documented phenomenon in fluorinated drug–target recognition that is absent from the methyl-only analog [1].

Hydrogen bonding Polarity modulation Bioisostere design

Regioisomeric Substitution Pattern: 3-Fluoro-4-Methyl Versus 4-Fluoro-3-Methyl Impact on Electronic Properties and Vendor Availability

The 3-fluoro-4-methyl arrangement in the target compound positions the electron-withdrawing fluorine meta and the electron-donating methyl para relative to the cyclopentanol attachment point. This contrasts with the regioisomeric 4-fluoro-3-methyl substitution pattern (CAS 835912-96-4) where fluorine is para and methyl is meta [1]. While both isomers share the molecular formula C₁₂H₁₅FO and molecular weight 194.25 g/mol, the distinct electronic topology alters the aryl ring's Hammett substituent constants: the 3-F,4-CH₃ pattern produces a different σₘ/σₚ combination compared with the 4-F,3-CH₃ pattern, affecting π-stacking propensity, electrophilic aromatic substitution reactivity, and CH-π interaction geometry [1]. Commercially, the 3-fluoro-4-methyl isomer (target) is cataloged under Fluorochem SKU 022153 and abcr AB167462, while the 4-fluoro-3-methyl isomer is listed as Fluorochem SKU F022154, with distinct pricing and stock levels reflecting independent supply chains .

Regioisomer selectivity Electronic effects Procurement specificity

Commercial Availability and Pricing Benchmarks: Procurement-Grade Purity and Supplier Diversity

The target compound is commercially available from multiple reputable suppliers at 96% purity or higher: Fluorochem (SKU 022153, 96% purity, priced at approximately £376/1g, £981/5g, £2,459/25g), abcr (AB167462, 96% purity), and MolCore (NLT 97% purity) [1]. In comparison, the non-fluorinated analog 2-(4-methylphenyl)cyclopentan-1-ol (CAS 933674-32-9) is available from Fluorochem (SKU 022140, 96% purity) at similar per-gram pricing [2]. The racemic trans mixture (CAS 933674-43-2 when supplied as racemate) may be priced comparably but lacks enantiomeric specification. The defined (1R,2S) stereoisomer is specifically indexed under CAS 1479723-07-3 at Parchem, confirming availability of enantiopure material for applications requiring absolute stereochemical certainty . The compound carries standard GHS hazard classifications (H315, H319, H335) consistent with its alcohol and fluorinated aromatic functionalities, requiring routine laboratory handling precautions .

Chemical procurement Vendor comparison Supply chain reliability

Validated Application Scenarios for (1R,2S)-2-(3-Fluoro-4-methylphenyl)cyclopentan-1-ol Based on Comparator Evidence


Enantioselective Synthesis of Chiral Drug Intermediates Requiring Defined Absolute Configuration

When synthesizing enantiopure active pharmaceutical ingredients (APIs) that incorporate a trans-2-arylcyclopentanol scaffold, use of the defined (1R,2S) enantiomer (CAS 1479723-07-3) rather than the racemic trans mixture ensures that downstream chiral induction steps proceed with maximal diastereoselectivity and eliminates the 50% undesired enantiomer burden that would otherwise require wasteful separation or degrade biological assay signal-to-noise [1]. This is particularly relevant for cyclopentane-containing drug candidates, such as inhibitors of steroid-metabolizing enzymes (e.g., AKR1C1/AKR1C3) where cyclopentane derivatives have shown low-micromolar activity and stereochemistry critically influences target engagement [2].

Lead Optimization Programs Requiring Fine-Tuned Lipophilicity Within the Cyclopentanol Chemical Space

The measured XLogP3 of 2.7 positions the target compound at a favorable point between the mono-fluorinated analog (XLogP3 = 2.3) and the cyclohexanol homolog (XLogP3 = 3.2), offering a lipophilicity window that balances membrane permeability with aqueous solubility [1]. Medicinal chemistry teams optimizing a hit series can use this compound to probe the SAR around the cyclopentanol core while maintaining physicochemical properties within lead-like space (MW < 200, logP < 3), making it suitable for fragment-based screening and early hit-to-lead campaigns where each 0.1 log unit shift is consequential [2].

¹⁹F NMR Probe Incorporation for Protein–Ligand Binding and Metabolic Stability Studies

The single fluorine atom at the 3-position of the aryl ring provides a sensitive ¹⁹F NMR handle absent in the non-fluorinated 4-methylphenyl analog [1]. This enables direct monitoring of protein–ligand binding events via ¹⁹F chemical shift perturbation, assessment of metabolic defluorination by cytochrome P450 enzymes, and non-invasive tracking of compound distribution in cellular and in vivo models—capabilities that the mono-methyl comparator cannot support [2]. The dual HBA count (2) further distinguishes the target from the single-HBA methyl-only analog in hydrogen-bonding interaction profiling [1].

Building Block Procurement for Parallel SAR Libraries Exploring Aryl Substitution Effects

The target compound serves as a key member of a regioisomeric and substituent-varied building block matrix: together with 2-(3-fluorophenyl)cyclopentan-1-ol, 2-(4-methylphenyl)cyclopentan-1-ol, and the 4-fluoro-3-methyl regioisomer, it enables systematic exploration of fluorine and methyl positional effects on biological activity [1][2]. The multi-supplier commercial availability (Fluorochem, abcr, MolCore, Parchem) at defined purity grades supports reproducible library synthesis with documented batch traceability, reducing the risk of synthetic campaign interruption due to single-supplier stockout .

Quote Request

Request a Quote for (1R,2S)-2-(3-fluoro-4-methylphenyl)cyclopentan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.